molecular formula C12H24N2O2 B8330785 tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

Katalognummer: B8330785
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: SSPWTTGJYHHHAL-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidine ring. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method for preparing tert-butyl esters involves the use of benzyl cyanide and tert-butyl hydroperoxide under metal-free conditions . This method allows for the smooth oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in a single pot reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation reactions and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

tert-butyl (2S,4S)-4-amino-2-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-7-9(13)8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m0/s1

InChI-Schlüssel

SSPWTTGJYHHHAL-UWVGGRQHSA-N

Isomerische SMILES

CCC[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N

Kanonische SMILES

CCCC1CC(CN1C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.